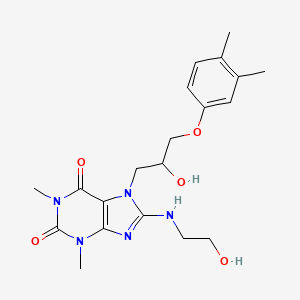
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₆N₆O₆
- Molecular Weight : 406.45 g/mol
- CAS Number : 437-74-1
The compound features a purine core structure with various substituents that may influence its biological properties. The presence of hydroxyl groups and alkyl chains suggests potential interactions with biological targets.
Research indicates that compounds similar to this purine derivative often interact with adenosine receptors, which play crucial roles in various physiological processes including:
- CNS Stimulation : Similar compounds like theobromine exhibit central nervous system (CNS) stimulant effects by blocking adenosine receptors .
- Anti-inflammatory Effects : Some studies suggest that modifications in the purine structure can enhance anti-inflammatory properties through inhibition of pro-inflammatory pathways .
1. CNS Effects
Studies on related compounds indicate that they may act as CNS stimulants. For instance, theobromine has been shown to improve cognitive functions and enhance mood by modulating neurotransmitter systems .
2. Cardiovascular Effects
Purine derivatives are known to influence cardiovascular health by promoting vasodilation and improving blood flow. The compound's structure may facilitate these effects through adenosine receptor activation .
3. Diuretic Properties
Similar xanthines have demonstrated diuretic effects by inhibiting phosphodiesterase enzymes, leading to increased cAMP levels and renal blood flow . This suggests that the compound could potentially exhibit similar diuretic activity.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Pharmacokinetics
The pharmacokinetic profile of similar purines suggests rapid absorption and metabolism. For instance, theobromine is extensively metabolized in the liver with a half-life ranging from 2 to 6 hours depending on the dosage . Understanding the pharmacokinetics of this compound will be essential for determining its therapeutic window and potential side effects.
Eigenschaften
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-12-5-6-15(9-13(12)2)30-11-14(27)10-25-16-17(22-19(25)21-7-8-26)23(3)20(29)24(4)18(16)28/h5-6,9,14,26-27H,7-8,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUQDVSLAZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














